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Compound of Interest

Compound Name: 2-Cyclopropylethanol

Cat. No.: B145733 Get Quote

This guide provides a detailed overview of the spectroscopic data for 2-Cyclopropylethanol
(CAS No. 2566-44-1), a key intermediate in various chemical syntheses. The document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis, offering a comprehensive resource for the identification and characterization

of this compound.

Introduction
2-Cyclopropylethanol is a primary alcohol containing a cyclopropyl group. Its unique structural

features give rise to a distinct spectroscopic signature. Understanding its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for reaction

monitoring, quality control, and structural elucidation. This guide presents a summary of its key

spectroscopic characteristics, detailed experimental protocols for data acquisition, and a logical

workflow for spectroscopic analysis.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Cyclopropylethanol. The

data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Although a publicly available, peer-reviewed spectrum for 2-Cyclopropylethanol is
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not readily available, the expected chemical shifts and multiplicities can be predicted based on

the analysis of its structural components and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Cyclopropylethanol

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H on -OH
Variable (typically 1.0-

4.0)
Singlet (broad) 1H

-CH₂-OH ~3.6 Triplet 2H

-CH₂- ~1.5 Quartet 2H

-CH- (cyclopropyl) ~0.7 Multiplet 1H

-CH₂- (cyclopropyl) ~0.4 Multiplet 2H

-CH₂- (cyclopropyl) ~0.1 Multiplet 2H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Cyclopropylethanol

Carbon Chemical Shift (δ, ppm)

-CH₂-OH ~62

-CH₂- ~38

-CH- (cyclopropyl) ~10

-CH₂- (cyclopropyl) ~4

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 2-Cyclopropylethanol is characterized by the presence of a strong, broad

absorption band corresponding to the O-H stretch of the alcohol group, as well as C-H and C-O

stretching vibrations. The following data is based on the gas-phase IR spectrum available from

the NIST/EPA Gas-Phase Infrared Database[1].
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Table 3: Key IR Absorption Bands for 2-Cyclopropylethanol[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3670 Strong, Sharp O-H stretch (free hydroxyl)

~3080 Medium C-H stretch (cyclopropyl)

~2930 Strong C-H stretch (aliphatic)

~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 2-Cyclopropylethanol would be

expected to show a molecular ion peak, although it may be weak, and characteristic fragment

ions resulting from the loss of water, ethene, and other neutral fragments. PubChem provides

GC-MS data indicating the most abundant fragment ions.

Table 4: Key Mass Spectrometry Data (m/z) for 2-Cyclopropylethanol

m/z Relative Intensity Possible Fragment

67 High [C₅H₇]⁺

39 Medium [C₃H₃]⁺

29 Low [C₂H₅]⁺

Note: The molecular ion [M]⁺ at m/z 86 would also be expected.

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above. These protocols are intended as a guide and may require optimization based

on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b145733?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C2566441&Mask=80
https://www.benchchem.com/product/b145733?utm_src=pdf-body
https://www.benchchem.com/product/b145733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Cyclopropylethanol.

Methodology:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Cyclopropylethanol for ¹H NMR and 50-

100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Instrument Parameters (¹H NMR):

Spectrometer: 300-500 MHz NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 75-125 MHz NMR spectrometer.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the

respective protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of 2-Cyclopropylethanol to identify its functional

groups.

Methodology:

Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

Place a single drop of neat 2-Cyclopropylethanol directly onto the ATR crystal.

Instrument Parameters:

Spectrometer: FT-IR spectrometer equipped with a diamond or zinc selenide ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Processing:

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
Cyclopropylethanol.

Methodology:

Sample Preparation:

Prepare a dilute solution of 2-Cyclopropylethanol (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or hexane.

Instrument Parameters (GC):

Gas Chromatograph: A GC system equipped with a capillary column (e.g., DB-5ms, 30 m

x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: Increase to 200 °C at a rate of 10 °C/min.

Final hold: 200 °C for 5 minutes.

Instrument Parameters (MS):

Mass Spectrometer: Quadrupole or ion trap mass analyzer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-300.

Scan Speed: 2-3 scans/second.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis:

Identify the peak corresponding to 2-Cyclopropylethanol in the total ion chromatogram

(TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak and major fragment ions.

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic characterization of a compound like 2-
Cyclopropylethanol typically follows a set of sequential and complementary analyses.
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Caption: Workflow for the spectroscopic identification of 2-Cyclopropylethanol.

This diagram illustrates the typical workflow, starting from the sample, through parallel

spectroscopic analyses (IR, NMR, MS), leading to the interpretation of the respective data, and

culminating in the final structural confirmation of the molecule. Each technique provides a

unique piece of the structural puzzle, and their combined interpretation provides a high degree

of confidence in the compound's identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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